3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with a molecular formula of C17H11ClN2O . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a chlorophenyl group, an imino group, and a propynyl group attached to an indole core, making it a unique structure with potential pharmacological properties.
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, propargyl bromide, and indole-2,3-dione.
Reaction Conditions: The reaction involves the formation of an imine intermediate by reacting 4-chloroaniline with indole-2,3-dione under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular mechanisms in cells.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications in agriculture.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
The uniqueness of this compound lies in its specific structural features, such as the chlorophenyl and propynyl groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)imino-1-prop-2-ynylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c1-2-11-20-15-6-4-3-5-14(15)16(17(20)21)19-13-9-7-12(18)8-10-13/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVYTBNHJORAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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